molecular formula C21H28N2O B14696902 7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide CAS No. 23754-33-8

7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide

Cat. No.: B14696902
CAS No.: 23754-33-8
M. Wt: 324.5 g/mol
InChI Key: DJXAFMULYTZKIC-UHFFFAOYSA-N
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Description

7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide is a complex organic compound with a unique structure that includes both dimethylamino and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(dimethylamino)benzaldehyde with phenylacetic acid under specific conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including amide formation, to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl groups contribute to hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1,2-propanedione: A compound with similar structural features but different functional groups.

    2-(Dimethylamino)ethyl methacrylate: Shares the dimethylamino group but has a different overall structure.

    7-(Dimethylamino)-2-fluorenesulfonate: Contains the dimethylamino group and is used in different applications.

Uniqueness

7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

23754-33-8

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

7-[2-(dimethylamino)phenyl]-2-phenylheptanamide

InChI

InChI=1S/C21H28N2O/c1-23(2)20-16-10-9-14-18(20)13-7-4-8-15-19(21(22)24)17-11-5-3-6-12-17/h3,5-6,9-12,14,16,19H,4,7-8,13,15H2,1-2H3,(H2,22,24)

InChI Key

DJXAFMULYTZKIC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1CCCCCC(C2=CC=CC=C2)C(=O)N

Origin of Product

United States

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